Product packaging for Codeine phosphate sesquihydrate(Cat. No.:CAS No. 5913-76-8)

Codeine phosphate sesquihydrate

Cat. No.: B1624039
CAS No.: 5913-76-8
M. Wt: 848.8 g/mol
InChI Key: UDIMULCGRYVAIM-REWFBLHLSA-N
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Description

Codeine phosphate sesquihydrate is a well-known pseudopolymorphic form of the opioid alkaloid codeine, specifically a hydrate containing 1.5 water equivalents per codeine cation . Its chemical formula is C36H54N2O17P2, and it has a CAS number of 5913-76-8 . In scientific research, this compound is primarily used as a model active pharmaceutical ingredient (API) to study pain management, cough suppression, and the metabolic pathways of opioid prodrugs . Its mechanism of action involves acting as a precursor (prodrug) for morphine; after administration, a portion of the codeine is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to form morphine, which then exerts its primary analgesic effects by acting as an agonist on the μ-opioid receptor (MOR) in the central nervous system . The sesquihydrate form is of particular interest in solid-state chemistry and pharmaceutical development. Research has shown that the single water molecule difference between the sesquihydrate and the hemihydrate form leads to remarkably different hydrogen-bonding networks within the crystal structure, which directly influences the external crystal morphology, physical stability, and crystallization behavior . This makes it a valuable compound for studying the impact of hydration and crystal engineering on the properties of pharmaceutical solids . From an analytical chemistry perspective, this compound is a key compound for developing and validating various detection and quantification methods. It can be analyzed using techniques such as UV spectrophotometry, reverse-phase HPLC, colorimetric assays, and vibrational spectroscopy, which are crucial for quality control and forensic identification . Recent studies have also explored its solubility in supercritical carbon dioxide, which is relevant for advanced drug particle engineering processes . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54N2O17P2 B1624039 Codeine phosphate sesquihydrate CAS No. 5913-76-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5913-76-8

Molecular Formula

C36H54N2O17P2

Molecular Weight

848.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;trihydrate

InChI

InChI=1S/2C18H21NO3.2H3O4P.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;;/m00...../s1

InChI Key

UDIMULCGRYVAIM-REWFBLHLSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O

Other CAS No.

5913-76-8

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for Codeine Phosphate (B84403) Sesquihydrate

The synthesis of codeine phosphate sesquihydrate is a multi-step process that begins with the isolation of codeine, most commonly from opium or through the methylation of morphine. oup.com The subsequent formation of the phosphate salt is a critical step that influences the final product's stability and purity.

Industrial Batch Process Optimization Methodologies

In an industrial setting, the production of this compound is typically carried out in batch processes. Optimization of these processes is crucial for maximizing yield, ensuring consistent product quality, and minimizing production costs. Key aspects of optimization include:

Solvent Selection: The choice of solvent is critical for both the dissolution of codeine and the subsequent crystallization of the phosphate salt. A common method involves dissolving codeine in an ethanol-water solution. google.com

pH Control: Precise control of the pH during the addition of phosphoric acid is essential. The target pH range is typically between 4.6 and 5.0 to ensure the formation of the desired salt and to avoid the precipitation of impurities. google.com

Temperature and Cooling Profile: The temperature at which the reaction and crystallization occur, as well as the rate of cooling, significantly impacts crystal size and purity. A typical process involves heating the codeine solution, adding phosphoric acid, and then implementing a controlled cooling phase to promote crystal growth. google.com

Anti-solvent Addition: To enhance the yield of the crystallized product, an anti-solvent such as absolute ethanol (B145695) is often added after the initial crystal growth phase. google.com This reduces the solubility of the this compound in the mother liquor, leading to further precipitation.

Alternative Reaction Conditions for Codeine Salt Formation

Research into alternative reaction conditions aims to improve upon traditional methods, focusing on aspects like reaction time, environmental impact, and product stability.

One patented method describes the preparation of codeine phosphate hemihydrate, a related but distinct hydrate (B1144303) form, which is suggested to have improved stability over the sesquihydrate form. google.com This process also utilizes an ethanol-water solvent system but may involve different crystallization parameters. google.com

Another approach involves the use of microwave-assisted synthesis. For instance, the hydrogenation of codeine to dihydrocodeine has been successfully achieved using microwave irradiation in an aqueous solution, a technique noted for being simple, fast, and environmentally friendly. nih.gov While this example pertains to the modification of the codeine molecule itself rather than salt formation, it highlights the potential of microwave technology to accelerate chemical transformations in the synthesis of codeine derivatives.

The conversion of codeine to other valuable pharmaceutical intermediates, such as hydrocodone, can also be optimized. This is often achieved through the oxidation of the secondary alcohol on the codeine molecule. researchgate.net Conversely, the selective reduction of hydrocodone can yield codeine. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The modification of the codeine molecule offers a pathway to new compounds with potentially altered properties. These efforts are centered on the strategic alteration of the core morphinan (B1239233) skeleton.

Strategic Modifications of the Morphinan Skeleton

The morphinan skeleton is a complex, fused polycyclic structure that provides the foundation for a range of opiate alkaloids. oup.com Strategic modifications can be made at various positions on this scaffold to generate analogues. Early modifications focused on simple chemical derivatizations like acylation and alkylation. oup.com More advanced strategies have led to the development of semi-synthetic and fully synthetic opioids. oup.com

One area of focus has been the removal of unnecessary structural components to simplify the molecule while retaining desired activity. elsevierpure.com For example, novel orexin (B13118510) antagonists have been designed by simplifying the morphinan skeleton. elsevierpure.com The synthesis of these analogues often involves multi-step reaction sequences, including cascade reactions and metathesis, to construct the complex ring systems. nih.gov

Synthesis of Novel Halogenated and Substituted Codeine Compounds

The introduction of halogen atoms and other substituents onto the codeine molecule can significantly influence its properties. Halogenated morphinans are valuable intermediates in the synthesis of radioligands. nih.gov

Halogenation: Halogenation at various positions of the codeine molecule has been explored. For instance, 1-chlorocodeine and 1-bromocodeine have been synthesized. nih.gov The synthesis of 1-fluorocodeine has also been achieved through a multi-step process starting from codeine. nih.gov

Other Substitutions: Beyond halogens, other functional groups can be introduced. For example, the synthesis of 1-aminocodeine provides a versatile intermediate for attaching a variety of substituents at this position. nih.gov

The synthesis of these novel compounds often involves techniques such as direct nitration followed by reduction and Sandmeyer reactions. nih.gov

Below is a table summarizing some of the synthesized halogenated and substituted codeine compounds:

CompoundStarting MaterialKey Reagents/ReactionsReference
1-BromocodeineCodeineHydrogen bromide, hydrogen peroxide nih.gov
1-Chlorocodeine1-AminocodeineSandmeyer reaction nih.gov
1-FluorocodeineCodeineMulti-step synthesis via 1-aminocodeine nih.gov
1-AminocodeineCodeineDirect nitration followed by reduction nih.gov

Complexation Studies with Transition Metal Elements

The ability of codeine and its derivatives to form complexes with transition metals is an area of active research. jocpr.comresearchgate.net These complexes can exhibit unique chemical and physical properties.

A notable example is the use of a water-soluble rhodium complex to catalyze the isomerization of codeine to hydrocodone. researchgate.netrsc.org This reaction is highly efficient and allows for the easy separation of the product. researchgate.netrsc.org The catalytic mechanism is thought to involve the coordination of the substrate to the metal center. researchgate.net

The study of transition metal complexes is not limited to catalytic applications. The coordination of ligands to metal ions can lead to the formation of chelates with potentially enhanced biological activity. jocpr.com The geometry of these complexes, which can be tetrahedral, square planar, or other arrangements, is dependent on the metal ion and the coordinating ligands. nih.gov

Solid State Chemistry and Advanced Crystallographic Investigations

Pseudopolymorphism and Solvatomorphism of Codeine Phosphate (B84403)

Codeine phosphate exhibits a rich landscape of pseudopolymorphic forms, existing as three hydrates (sesquihydrate, monohydrate, and hemihydrate) and two anhydrates. rsc.orgresearchgate.netrsc.org The sesquihydrate (COP-S) and hemihydrate (COP-H) are the two commercially significant forms, both of which are stable at room temperature. rsc.orgresearchgate.netresearchgate.netresearchgate.net The study of the transformations between these forms, as well as the formation of solvates (solvatomorphism), is crucial for controlling the solid-state properties of the final drug product.

The various hydrate (B1144303) and anhydrate forms of codeine phosphate are interconvertible under specific conditions of temperature and humidity. researchgate.netresearchgate.net Thermoanalytical studies, complemented by in-situ crystallographic analysis, have elucidated the dehydration pathway of codeine phosphate sesquihydrate (COP-S). rsc.orgresearchgate.net Upon heating, COP-S undergoes a multi-stage dehydration process. researchgate.net

The established thermal transformation sequence is as follows: COP-S → COP-M → COP-H → COP-AI → COP-AII rsc.orgresearchgate.net

Initially, the stable sesquihydrate (1.5 water molecules per codeine cation) transforms into an unstable monohydrate (COP-M). rsc.orgresearchgate.net This intermediate form quickly loses more water to form the more stable codeine phosphate hemihydrate (COP-H), which contains 0.5 water molecules. rsc.orgresearchgate.net Further heating above 100°C leads to the formation of two distinct anhydrous polymorphs, designated COP-AI and COP-AII. rsc.orgresearchgate.net

Solvent-mediated transformations are also possible. researchgate.net Crystallization from N,N-dimethylformamide (DMF) can induce a direct transformation from the sesquihydrate to the hemihydrate form. researchgate.netresearchgate.net Conversely, crystallization from solvents like absolute ethanol (B145695), ethyl acetate, acetone (B3395972), and acetonitrile (B52724) can lead to the formation of an anhydrous form of codeine phosphate directly from the sesquihydrate. researchgate.net

While codeine phosphate generally shows a low propensity for forming solvates with many common solvents, a notable exception occurs with methanol (B129727). researchgate.netresearchgate.netresearchgate.net When this compound is crystallized from a methanol solution, it does not simply recrystallize or dehydrate but instead forms a mixed hydrate-methanolate solvate. researchgate.net

Spectroscopic and thermoanalytical data confirm that this new compound has a distinct molecular arrangement compared to the known hydrate forms. researchgate.net Based on thermal analysis and water content studies, the stoichiometry of this mixed solvate has been established, and it is identified as this compound methanolate. researchgate.net This indicates that a methanol molecule has been incorporated into the crystal structure alongside the water molecules. researchgate.net X-ray powder diffraction (XRPD) analysis further confirms that this solvate possesses a unique crystal structure, different from the other solid forms of codeine phosphate. researchgate.net

Influence of Hydration State on Crystal Structure and Molecular Arrangement

The number of water molecules within the crystal lattice has a profound impact on the three-dimensional structure of codeine phosphate, influencing everything from the hydrogen bonding network to the macroscopic crystal habit. rsc.orgresearchgate.netnih.gov The difference of just one water molecule between the sesquihydrate and the hemihydrate leads to significant structural and physical property variations. rsc.orgresearchgate.net

The hydrogen bonding network is the most critical structural feature distinguishing the codeine phosphate hydrates. rsc.orgresearchgate.net Although the packing of the codeine cations themselves is quite similar in both the sesquihydrate (COP-S) and hemihydrate (COP-H) forms, the arrangement of water molecules and phosphate anions creates vastly different supramolecular architectures. rsc.orgresearchgate.net

In Codeine Phosphate Hemihydrate (COP-H): The dihydrogen phosphate anions are linked by O—H⋯O hydrogen bonds, forming an extended one-dimensional ribbon chain. rsc.orgresearchgate.net Water molecules and codeine cations are attached to this chain. The water molecules act as bridges, connecting the cation and anion chains. researchgate.net This arrangement results in a complex three-dimensional hydrogen-bonded framework where the water molecules are firmly bound. researchgate.net

In this compound (COP-S): The presence of additional water molecules facilitates a completely different and more complex hydrogen bonding scheme. Instead of a simple ribbon, a well-defined, two-dimensional (2D) layer is formed from the interactions between phosphate anions and water molecules. rsc.orgresearchgate.net The codeine cations are then attached to this stable 2D phosphate-water network. rsc.org There are three crystallographically distinct water molecules in the COP-S structure; two are bonded to the codeine cations, while the third participates only in the formation of the 2D layer. rsc.orgresearchgate.net This robust 2D network is responsible for the high stability of the COP-S form at room temperature and under various humidity conditions. rsc.org

The differences in these hydrogen bonding motifs are also discernible through vibrational spectroscopy, with the infrared spectra showing distinct peaks corresponding to the different N-H and O-H vibrational modes in each hydrate. rsc.orgresearchgate.net

The divergence in the hydrogen bonding networks directly translates into different crystallization behaviors and crystal habits for the hemihydrate and sesquihydrate forms. rsc.orgresearchgate.net This is one of the most remarkable consequences of the different hydration states.

Despite numerous recrystallization attempts from various solvents, a consistent pattern emerges:

Codeine Phosphate Hemihydrate (COP-H) typically forms large, well-defined single crystals. rsc.orgresearchgate.net

This compound (COP-S) , in contrast, consistently crystallizes as a polycrystalline bulk, composed of cracked microcrystals with very small domain sizes, sometimes as small as 0.1 μm. rsc.orgresearchgate.net

This stark difference in crystal morphology is attributed to the underlying hydrogen bonding network. rsc.orgresearchgate.net The 2D phosphate-water layer in COP-S, while conferring thermodynamic stability, appears to hinder the growth of large, single crystals, leading to the formation of microcrystalline powder. rsc.org In contrast, the hydrogen bonding arrangement in COP-H is more conducive to the development of large, ordered single crystals. rsc.orgresearchgate.net Crystallization from methanol solution results in needle-like microcrystals of the sesquihydrate methanolate. researchgate.net

Thermodynamic and Kinetic Studies of Hydration-Dehydration Processes

Thermodynamic and kinetic studies provide quantitative insight into the stability relationships and transformation energetics between the different solid forms of codeine phosphate. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these processes. researchgate.netresearchgate.net

The dehydration of this compound is a multi-stage process, as confirmed by advanced DSC sensors. researchgate.net The DSC curve for COP-S shows four distinct thermal transitions below 210°C, corresponding to the sequential loss of water and subsequent polymorphic transitions of the anhydrous form. researchgate.net

For the this compound methanolate, the DSC curve reveals a very broad endotherm between 40°C and 120°C. researchgate.net This event is associated with a significant mass loss observed in TGA, corresponding to the removal of both water and methanol from the crystal lattice. researchgate.net The lower thermal stability of the methanolate compared to other forms is also evident from its decomposition at a lower temperature. researchgate.net

The heat of the hydrate-anhydrate phase transformations provides a measure of the enthalpic stabilization of the hydrate form. nih.gov For related morphinane compounds, this enthalpic stabilization has been estimated to be in the range of 5.7 to 25.6 kJ·mol⁻¹. nih.gov These thermodynamic values are crucial for understanding the driving forces behind hydration and dehydration, which are governed by both temperature and ambient humidity. nih.gov The solubility of codeine phosphate has also been investigated under various conditions to determine thermodynamic properties such as the enthalpy of dissolution and solvation. azpharmjournal.orgnih.gov

Interactive Table: Thermal Analysis Data for Codeine Phosphate Forms

SampleThermal Event (DSC)Mass Loss (TGA)Interpretation
This compound (Commercial) Multiple endotherms below 210°C researchgate.netCorresponds to loss of 1.5 H₂O researchgate.netMulti-stage dehydration (S→M→H→AI) researchgate.netresearchgate.net
Crystallized from DMF (Hemihydrate) Endotherm characteristic of hemihydrate dehydration researchgate.netCorresponds to loss of 0.5 H₂O researchgate.netTransformation to anhydrous form researchgate.net
Crystallized from Methanol (Sesquihydrate Methanolate) Broad endotherm (40-120°C), ΔH ≈ 75 J/g researchgate.net~8.75% up to 120°C researchgate.netLoss of methanol and water researchgate.net
Crystallized from Ethanol (Anhydrous) No significant endotherms for dehydration researchgate.netMinimal mass loss below decomposition researchgate.netMaterial is already in anhydrous state researchgate.netresearchgate.net

Investigation of Solid-State Phase Transitions

The solid-state behavior of this compound is characterized by complex phase transitions, primarily involving dehydration and interconversion between its hydrated forms. researchgate.net Advanced analytical techniques, such as thermoanalytical methods (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC) and vibrational spectroscopy (Infrared and Raman), are crucial for elucidating these transformations. researchgate.netnih.gov

Research has demonstrated that the transition of the sesquihydrate form to lower hydrates or the anhydrous form is not a simple, single-step event but rather a complex, multi-stage process. researchgate.net The application of advanced DSC sensors has allowed for the separation of endothermic events associated with these enantiotropic phase transitions. researchgate.net

Upon heating, this compound undergoes a series of thermal events. Detailed thermal analysis reveals distinct endothermic peaks corresponding to these phase changes. For instance, the DSC profile of the commercial sesquihydrate form shows a complex endotherm with two distinct peaks, indicating a dual-stage dehydration process. researchgate.net This is followed by further thermal events at higher temperatures, which can include solid-solid phase transitions of the resulting anhydrous form. researchgate.net After initial heating to 160°C, all forms are typically transformed into an anhydrous state, with no further thermal events observed upon cooling and subsequent reheating to the same temperature. researchgate.net

Interactive Table: Thermal Analysis Data for this compound Transitions

Stability Profiles of Pseudopolymorphic Forms under Environmental Stimuli

The stability of codeine phosphate's pseudopolymorphic forms—specifically the sesquihydrate and hemihydrate—is highly dependent on environmental factors such as temperature, humidity, and the presence of solvents. researchgate.net At ambient room temperature, the sesquihydrate and hemihydrate forms are the only pseudopolymorphs considered sufficiently stable for widespread pharmaceutical use. researchgate.net These two forms can interconvert when subjected to external stimuli like changes in moisture or temperature. researchgate.net

Solvents play a critical role in mediating phase transitions between the different solid-state forms of codeine phosphate. researchgate.net It has been shown that direct solvent-mediated transformations can occur, bypassing the need for temperature-induced changes. researchgate.netresearchgate.net The choice of solvent can induce either partial or complete dehydration of the sesquihydrate form. researchgate.net

Partial Dehydration: Crystallization from N,N-dimethylformamide (DMF) induces a solvent-mediated transformation of this compound into the hemihydrate form. researchgate.netresearchgate.net This demonstrates that the hemihydrate can be obtained directly from the sesquihydrate under specific solvent conditions. researchgate.net

Complete Dehydration: When solvents such as absolute ethanol, ethyl acetate, or acetone are used for crystallization, a direct transition from the sesquihydrate to an anhydrous form of codeine phosphate is achieved. researchgate.net

Solvate Formation: Crystallization from methanol results in the formation of a different structure, identified as this compound methanolate. researchgate.net This solvate incorporates one molecule of methanol into its crystal structure and exhibits lower relative stability compared to the other forms. researchgate.netresearchgate.net Its thermal degradation profile is notably different, confirming its distinct structural properties. researchgate.net

Interactive Table: Solvent-Mediated Phase Transitions of this compound

Molecular Interactions and Structure Activity Relationship Sar Studies

In Vitro Opioid Receptor Binding Affinities and Potency Evaluations

Quantitative Assessment of Mu-Opioid Receptor Agonism

Codeine phosphate (B84403) sesquihydrate exhibits a notably weaker affinity for the mu-opioid receptor (MOR) compared to morphine. mdpi.comnih.gov This is a critical factor in understanding its pharmacological profile. Codeine itself is considered to have a weak direct analgesic effect due to this low affinity. researchgate.net Studies utilizing radioligand competition binding assays have consistently demonstrated that codeine's binding affinity for the MOR is significantly lower than that of its primary active metabolite, morphine. mdpi.comnih.gov

In a comprehensive study using a cell membrane preparation expressing recombinant human MOR, codeine was categorized among opioids with a binding affinity (Ki) greater than 100 nM. researchgate.netzenodo.org This places it in a group with other weaker opioids like tramadol (B15222) and meperidine. researchgate.netzenodo.org The Ki values, which represent the equilibrium dissociation constant, provide a quantitative measure of binding affinity, with lower values indicating stronger binding. zenodo.org For instance, one study reported a Ki value for codeine that was significantly higher than that of potent opioids like sufentanil (0.1380 nM) and even morphine. researchgate.netzenodo.org Another study examining binding in rat brain homogenates found that decreasing the length of the alkyl group at position 3 of the morphine scaffold, as seen in the progression from ethylmorphine to codeine to morphine, resulted in decreased Ki values, indicating stronger binding. nih.gov

Comparative Analysis of Codeine and its Metabolites/Derivatives

The pharmacological activity of codeine is largely dependent on its metabolism into more active compounds. The primary metabolites of interest are morphine and codeine-6-glucuronide (B1240514) (C6G). researchgate.netpharmgkb.orgunimelb.edu.au

Displacement binding experiments have shown that morphine has a significantly higher affinity for the MOR than codeine. nih.govnih.gov The substitution of the free phenolic hydroxyl group at the C-3 position of morphine with a methoxy (B1213986) group, as is the case in codeine, leads to a decrease in binding affinity at opioid receptors. nih.govpharmgkb.orgunimelb.edu.au This underscores the importance of the C-3 hydroxyl group for potent MOR interaction.

In contrast, glucuronidation at the 6-hydroxyl position does not negatively impact MOR affinity. Studies have shown that codeine-6-glucuronide (C6G) has a binding affinity to the MOR that is comparable to or even slightly higher than that of codeine itself. pharmgkb.orgunimelb.edu.au This is significant because C6G is a major metabolite of codeine. Some research also indicates that C6G is an agonist at the MOR. researchgate.net

Other metabolites, such as norcodeine, have been found to have an affinity for the MOR that is almost identical to that of codeine. nih.govresearchgate.net However, the O-demethylated metabolites of opioids with a methoxyl group at position 3, such as hydromorphone from hydrocodone, exhibit much stronger binding than their parent compounds. nih.gov This principle also applies to the conversion of codeine to morphine, where the O-demethylated metabolite (morphine) has a much higher affinity. nih.gov

The following table summarizes the comparative binding affinities of codeine and some of its key metabolites and derivatives at the mu-opioid receptor.

CompoundRelative Mu-Opioid Receptor AffinityKey Structural Difference from Codeine
Codeine Weak/Low-
Morphine HighHydroxyl group at C-3 instead of a methoxy group.
Codeine-6-glucuronide (C6G) Similar to or slightly higher than codeineGlucuronide group at C-6.
Norcodeine Similar to codeineN-demethylated (lacks the methyl group on the nitrogen).

This table provides a qualitative comparison based on available research findings.

Molecular Docking and Computational Ligand-Receptor Interaction Modeling

Theoretical Studies of Codeine Phosphate Sesquihydrate at Receptor Sites

Molecular docking studies have been employed to investigate the interaction of codeine with the mu-opioid receptor (MOR) at an atomic level. nrfhh.comnih.gov These computational techniques predict the preferred binding orientation and affinity of a ligand to its receptor. In one such study, the codeine-MOR complex was analyzed, revealing a binding energy of -7.82 kcal/mol in its most stable conformation. nrfhh.com This value provides a theoretical estimation of the binding affinity. The study also identified specific amino acid residues within the MOR binding pocket that are crucial for the interaction. nrfhh.com

The in silico analysis of the codeine-MOR complex indicated the formation of two conventional hydrogen bonds with the amino acid residue Phenylalanine-236 (PHE:236) and one carbon-hydrogen bond with Aspartic acid-322 (ASP:322). nrfhh.com Furthermore, alkyl and pi-alkyl bonds were observed with Proline-236 (PRO:236), Proline-194 (PRO:194), and Cysteine-233 (CYS:233). nrfhh.com These interactions collectively contribute to the stability of the ligand-receptor complex. The computational model also suggested a moderate level of aromaticity and a neutral charge within the complex. nrfhh.com

Prediction of Binding Modes and Conformational Dynamics

Computational modeling allows for the prediction of how codeine orients itself within the binding pocket of the MOR and the dynamic nature of this interaction. The docking of codeine into the MOR reveals a specific binding mode where the molecule fits into a pocket formed by several key amino acid residues. nrfhh.comacs.org The orientation of the ligand within this pocket is critical for establishing the necessary non-covalent interactions that lead to receptor activation. acs.org

The aromatic ring of the codeine molecule is predicted to be surrounded by hydrophobic residues such as Methionine-151 (M151), Valine-236 (V236), Isoleucine-296 (I296), and Valine-300 (V300), which engage in hydrophobic interactions. acs.orgacs.org A crucial interaction involves the protonated nitrogen atom of codeine, which is predicted to form a charge-enhanced hydrogen bond with a key aspartic acid residue (D147 in some models). acs.org This interaction is considered fundamental for the binding of many morphinan-class ligands. acs.org

Structure-Activity Relationship Elucidation for this compound and Analogues

The structure-activity relationship (SAR) of codeine and its analogues provides critical insights into the chemical features necessary for opioid receptor binding and activity.

A key determinant of mu-opioid receptor (MOR) affinity is the substituent at the C-3 position . The presence of a phenolic hydroxyl group, as in morphine, is strongly correlated with high affinity. mdpi.com The substitution of this hydroxyl group with a methoxy group, as in codeine, results in a significant decrease in binding affinity. nih.govpharmgkb.orgunimelb.edu.au This highlights the importance of the C-3 hydroxyl for potent MOR interaction.

Modifications at the C-6 position also influence activity. While the 6-hydroxyl group itself is not essential for high activity, its modification can alter the pharmacological profile. akjournals.com For instance, glucuronidation of the 6-hydroxyl group of codeine to form codeine-6-glucuronide (C6G) does not diminish, and may even slightly increase, affinity for the MOR compared to the parent compound. pharmgkb.orgunimelb.edu.au However, introducing an oxo group at C-6, as seen in derivatives like hydrocodone, can lead to different binding characteristics compared to analogues with a hydroxyl group at this position. karger.com

Saturation of the Δ7,8 double bond in the C-ring generally leads to an increase in analgesic potency and MOR agonism. akjournals.comnih.gov For example, dihydrocodeine, where this double bond is saturated, exhibits different activity profiles compared to codeine. akjournals.com

The N-substituent on the nitrogen atom is another critical factor. The N-methyl group present in codeine is associated with agonist activity. Replacement of this methyl group with larger substituents, such as an N-allyl group (as in nalorphine), can introduce antagonist properties. mdpi.comnih.gov

Introduction of a hydroxyl group at the C-14 position can have variable effects. While it can enhance potency in some morphinans, in the case of codeine, 14-hydroxycodeine is a less potent analgesic. akjournals.com

The following table summarizes the general SAR trends for codeine and its analogues at the mu-opioid receptor.

Molecular FeatureModificationImpact on Mu-Opioid Receptor Affinity/Activity
C-3 Substituent Methoxy group (Codeine) vs. Hydroxyl group (Morphine)Methoxy group significantly reduces affinity compared to the hydroxyl group. nih.govpharmgkb.orgunimelb.edu.au
C-6 Substituent Hydroxyl group vs. GlucuronideGlucuronidation does not decrease mu-receptor affinity. pharmgkb.orgunimelb.edu.au
C7-C8 Double Bond Unsaturated (Codeine) vs. Saturated (Dihydrocodeine)Saturation generally increases agonist activity. nih.gov
N-Substituent Methyl group vs. Larger groups (e.g., Allyl)Larger groups can introduce antagonist properties. mdpi.comnih.gov
C-14 Substituent Absence vs. Presence of a Hydroxyl groupAddition of a hydroxyl group to codeine decreases analgesic potency. akjournals.com

Correlation Between Structural Features and Receptor Activation

Codeine exerts its effects primarily as an agonist at the mu (µ) opioid receptors, although it also demonstrates affinity for the delta (δ) and kappa (κ) opioid receptors. ncats.iodrugbank.com The molecule's three-dimensional structure is crucial for its binding and activation of these receptors. nih.gov The core structure of codeine, a derivative of morphine with a methyl group substituted for the hydroxyl group at the 3-position, dictates its initial interaction with the receptor binding pocket. nih.gov

The binding of codeine to opioid receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. nih.govnih.gov This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and a reduction in calcium ion (Ca2+) concentration. drugbank.com The consequence of these events is the hyperpolarization of neurons, which in turn inhibits the release of neurotransmitters responsible for pain signaling. drugbank.com

The hydrogen bonding network within the crystal structure of this compound also plays a significant role. rsc.org In the sesquihydrate form, water molecules and phosphate anions form a complex two-dimensional layer, which differs from the hydrogen bonding scheme of the hemihydrate form. rsc.org This structural arrangement influences the stability and potentially the dissolution characteristics of the compound.

Impact of Substituent Effects on Pharmacodynamic Profiles

The pharmacodynamic profile of codeine is significantly influenced by its metabolism, which involves key substituent effects. The primary metabolic pathways occur in the liver and involve O-demethylation, N-demethylation, and glucuronidation. clinpgx.org

The conversion of codeine to morphine, its more potent analgesic metabolite, is a critical step mediated by the cytochrome P450 enzyme CYP2D6. nih.govclinpgx.org This O-demethylation at the 3-position removes the methyl group, replacing it with a hydroxyl group, thereby dramatically increasing the molecule's affinity for the µ-opioid receptor. clinpgx.org The analgesic effect of codeine is largely attributed to this metabolic conversion to morphine. drugbank.com

Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of morphine formation, resulting in variable analgesic responses among individuals. frontiersin.orgnih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. frontiersin.org

The table below summarizes the key enzymes involved in codeine metabolism and their effects on the pharmacodynamic profile.

EnzymeMetabolic PathwayResulting MetabolitePharmacodynamic Impact
CYP2D6O-demethylationMorphineThe primary active metabolite responsible for the majority of codeine's analgesic effects. nih.govclinpgx.org
CYP3A4N-demethylationNorcodeineA metabolite with significantly less affinity for the µ-opioid receptor compared to morphine. clinpgx.org
UGT2B7GlucuronidationCodeine-6-glucuronideA metabolite with some affinity for the µ-opioid receptor; its overall contribution to analgesia is being studied. drugbank.comclinpgx.org

The interplay of these metabolic pathways, governed by the presence and activity of various enzymes, ultimately determines the concentration of active metabolites and, consequently, the intensity and duration of codeine's pharmacodynamic effects.

Biopharmaceutical Research: Enzymatic Metabolism and Pharmacokinetic Modeling

In Vitro Characterization of Codeine Metabolic Pathways

In vitro experimental systems, such as human liver microsomes and recombinant enzymes, have been pivotal in mapping the metabolic fate of codeine. These studies have identified O-demethylation, N-demethylation, and glucuronidation as the three principal metabolic pathways.

Cytochrome P450 (CYP) Mediated O- and N-Demethylation Kinetics (CYP2D6, CYP3A4)

A quantitatively more significant pathway is the N-demethylation of codeine to norcodeine, which is primarily catalyzed by CYP3A4. researchgate.netcpicpgx.orgpixnet.net This route is considered a detoxification pathway, as norcodeine possesses minimal opioid activity. The kinetics of this pathway are characterized by lower affinity but higher capacity compared to O-demethylation. researchgate.net While other enzymes might play a minor role, CYP3A4 is the principal contributor to norcodeine formation. pixnet.net

Table 1: Key CYP-Mediated Metabolic Pathways of Codeine

Enzyme Pathway Metabolite Kinetic Profile
CYP2D6 O-demethylation Morphine High affinity, low capacity

| CYP3A4 | N-demethylation | Norcodeine | Low affinity, high capacity |

UDP-Glucuronosyltransferase (UGT) Mediated Glucuronidation Pathways (UGT2B7)

The most extensive metabolic pathway for codeine is glucuronidation, which accounts for the metabolism of approximately 50-70% of a given dose. pixnet.netclinpgx.org This process involves the direct conjugation of codeine with glucuronic acid to form codeine-6-glucuronide (B1240514) (C6G). The enzyme primarily responsible for this reaction is UGT2B7. cpicpgx.orgpixnet.netclinpgx.orgnih.gov C6G is a major metabolite excreted in the urine. researchgate.net

Table 2: UGT-Mediated Glucuronidation of Codeine and its Metabolites

Enzyme Substrate Metabolite(s)
UGT2B7 Codeine Codeine-6-glucuronide (C6G)

| UGT2B7 | Morphine | Morphine-3-glucuronide (M3G), Morphine-6-glucuronide (M6G) |

Genetic Polymorphism of Metabolizing Enzymes and its Implications

Significant inter-individual variability in the response to codeine is largely explained by genetic polymorphisms in the enzymes responsible for its metabolism.

CYP2D6 Polymorphism and Codeine Bioactivation Variability

The CYP2D6 gene is highly polymorphic, with numerous identified alleles leading to a range of enzyme activities. cpicpgx.orgscitechnol.com This genetic variability results in distinct metabolic phenotypes:

Poor Metabolizers (PMs): These individuals possess two non-functional CYP2D6 alleles and are unable to convert codeine to morphine effectively, leading to a lack of analgesic response. researchgate.netscitechnol.comnih.govmedsafe.govt.nz

Intermediate Metabolizers (IMs): With one reduced-function and one non-functional allele, or two reduced-function alleles, IMs exhibit a decreased rate of morphine formation. scitechnol.com

Extensive Metabolizers (EMs): Carrying at least one fully functional allele, EMs have normal CYP2D6 activity and experience the expected effects of codeine. nih.gov

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the functional CYP2D6 gene, leading to accelerated and increased formation of morphine. nih.govmedsafe.govt.nznih.govct.gov This can result in an exaggerated response and an elevated risk of morphine toxicity, even with standard doses. nih.govmedsafe.govt.nznih.govct.govbiospace.com

The prevalence of these phenotypes varies across different ethnic populations. scitechnol.com

Table 3: CYP2D6 Phenotypes and Their Impact on Codeine Metabolism

Phenotype Genotype Description Metabolic Effect Clinical Implication
Poor Metabolizer (PM) Two non-functional alleles Minimal to no morphine formation Lack of analgesia. researchgate.netscitechnol.comnih.govmedsafe.govt.nz
Intermediate Metabolizer (IM) One reduced and one non-functional allele, or two reduced-function alleles Decreased morphine formation Reduced analgesic effect. scitechnol.com
Extensive Metabolizer (EM) At least one fully functional allele Normal morphine formation Expected analgesic effect. nih.gov

| Ultrarapid Metabolizer (UM) | Multiple copies of functional alleles | Increased morphine formation | Higher risk of morphine toxicity. nih.govmedsafe.govt.nznih.govct.govbiospace.com |

Impact of Other Metabolic Enzyme Variants (e.g., CYP3A4, UGT2B7)

While CYP2D6 polymorphisms have the most profound impact, variations in other metabolizing enzymes can also influence codeine's pharmacokinetics. pixnet.netresearchgate.net Polymorphisms in CYP3A4 have been identified, but their clinical impact on codeine metabolism is generally considered less significant than that of CYP2D6. researchgate.net However, variations in CYP3A4 activity could alter the amount of codeine available for the CYP2D6 pathway. pixnet.net

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netnih.govscholaris.cascholaris.cafrontiersin.orgnih.gov For codeine, PBPK models integrate in vitro metabolic data, physiological parameters, and the influence of genetic polymorphisms to predict its pharmacokinetic behavior in virtual patient populations. researchgate.netnih.govfrontiersin.orgnih.gov

These models have been successfully developed to simulate the disposition of codeine and morphine, incorporating the key metabolic pathways mediated by CYP2D6, CYP3A4, and UGT2B7. researchgate.netnih.govfrontiersin.orgnih.gov A significant advantage of PBPK modeling is its ability to incorporate the effects of CYP2D6 genetic polymorphisms. researchgate.netnih.govfrontiersin.orgnih.gov By simulating virtual populations with varying frequencies of PMs, IMs, EMs, and UMs, these models can predict the wide range of morphine exposure following codeine administration. researchgate.netnih.govfrontiersin.orgnih.gov For instance, one PBPK model predicted that compared to EMs, the area under the curve (AUC) for morphine was 98.6% lower in PMs, 60.84% lower in IMs, and 73.43% higher in UMs. nih.govfrontiersin.orgnih.gov

PBPK simulations are valuable for:

Assessing the potential for drug-drug interactions. researchgate.netnih.govfrontiersin.orgnih.gov

Predicting pharmacokinetics in specific populations.

Providing a quantitative framework to support dose adjustments based on genotype. researchgate.netnih.govfrontiersin.orgnih.gov

The application of PBPK modeling represents a significant step towards a more personalized and predictive approach to codeine therapy.

Development and Validation of Phenotype-Specific PBPK Models

Physiologically based pharmacokinetic (PBPK) models are powerful tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. For codeine, the development of PBPK models specific to different CYP2D6 phenotypes is crucial for understanding the variability in patient response. nih.govfrontiersin.orgnih.gov

Researchers have successfully developed and validated PBPK models for codeine and its primary active metabolite, morphine, that account for genetic variations in CYP2D6. frontiersin.orgnih.gov These models incorporate key physicochemical and ADME parameters of codeine and morphine. frontiersin.org The process involves creating an initial PBPK model in healthy adults and then extrapolating it to different CYP2D6 phenotypes, including ultrarapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). nih.govfrontiersin.orgnih.gov

The accuracy of these models is rigorously evaluated by comparing the predicted pharmacokinetic parameters with observed values from clinical studies, using methods like mean fold error (MFE) and geometric mean fold error (GMFE). nih.gov The critical element in tailoring these models to specific phenotypes is the adjustment of the enzyme kinetic parameter Kcat, which represents the catalytic efficiency of CYP2D6. frontiersin.orgclinpgx.org

Prediction of Metabolite Exposure Profiles Based on Enzyme Kinetics

The primary metabolic pathways of codeine involve its conversion to morphine by CYP2D6, to norcodeine by CYP3A4, and to codeine-6-glucuronide by UGT2B7. frontiersin.orgclinpgx.org The analgesic effects of codeine are primarily attributed to its conversion to morphine. frontiersin.orgpharmaceutical-journal.com

PBPK models, informed by enzyme kinetics, can predict the plasma concentration-time profiles of codeine and its metabolites. frontiersin.org These predictions are particularly important for morphine, as its levels directly correlate with the analgesic response and the risk of adverse effects. youtube.com

Studies have shown significant differences in morphine exposure across different CYP2D6 phenotypes. nih.govfrontiersin.orgnih.gov For instance, compared to EMs, the predicted area under the curve (AUC) for morphine is substantially lower in PMs and IMs, and significantly higher in UMs. nih.govfrontiersin.orgnih.gov This highlights the profound impact of CYP2D6 activity on the metabolic fate of codeine.

Predicted Morphine Exposure (AUC) in Different CYP2D6 Phenotypes Compared to Extensive Metabolizers (EMs)
CYP2D6 PhenotypePredicted Morphine AUC0-∞ Change
Poor Metabolizers (PMs)98.6% lower
Intermediate Metabolizers (IMs)60.84% lower
Ultrarapid Metabolizers (UMs)73.43% higher

In Vitro Drug-Drug Interaction (DDI) Forecasting via Enzyme Inhibition Studies

In vitro studies are essential for predicting potential drug-drug interactions (DDIs) involving codeine. These studies primarily focus on the inhibition of the key metabolic enzyme, CYP2D6. nih.govsvelic.se

Medications that are potent inhibitors of CYP2D6 can significantly reduce the conversion of codeine to morphine, thereby diminishing its analgesic effect. pharmaceutical-journal.comnih.gov This can lead to treatment failure, even in individuals who are genetically extensive or ultrarapid metabolizers. nih.gov

Quinidine (B1679956) is a classic example of a potent CYP2D6 inhibitor. svelic.senih.gov Studies have demonstrated that co-administration of quinidine with codeine leads to a dramatic reduction in plasma morphine concentrations, effectively blocking the analgesic effects of codeine. svelic.senih.gov Similar interactions can be anticipated with other strong CYP2D6 inhibitors. nih.gov

Effect of Quinidine on Morphine Plasma Concentration (Cmax) in Extensive Metabolizers
TreatmentMean Morphine Cmax (nmol/l)
Placebo + Codeine17.9
Quinidine + Codeine1.5

Conversely, drugs that induce CYP3A4, another enzyme involved in codeine metabolism, can also alter the metabolic profile and potentially lead to adverse outcomes. clinpgx.org Therefore, a thorough evaluation of a patient's co-medications is crucial for the safe and effective use of codeine phosphate (B84403) sesquihydrate.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Solid-State Analysis

Spectroscopic methods are invaluable for probing the molecular and structural characteristics of codeine phosphate (B84403) sesquihydrate in its solid form. These techniques provide insights into its polymorphic nature and structural details without altering the crystalline state.

Vibrational Spectroscopy (Infrared, Raman) for Polymorph Discrimination

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful and rapid tool for distinguishing between different polymorphic and pseudopolymorphic forms of codeine phosphate. researchgate.net The different crystalline arrangements and hydrogen bonding networks in polymorphs and hydrates result in distinct vibrational spectra, characterized by changes in band frequencies, intensities, and shapes. americanpharmaceuticalreview.com

Studies have demonstrated that IR and Raman spectra can effectively discriminate between codeine phosphate sesquihydrate and its other hydrated forms, such as the hemihydrate. researchgate.net For instance, differences in the O-H and N-H stretching regions, as well as the C-O and P-O stretching regions, provide clear spectral markers for each form. researchgate.net Specifically, in the combined C-O and P-O stretching region (1170-1100 cm⁻¹), variations in the multiplicity, shapes, and intensities of bands are observed between the sesquihydrate and hemihydrate forms. researchgate.net Raman spectroscopy, particularly in the low-frequency region (10-400 cm⁻¹), which corresponds to crystal lattice vibrations (phonons), offers additional discriminating power for identifying polymorphic phases. nih.govfigshare.com

A detailed solvatomorphism study of this compound revealed that crystallization from different solvents can induce phase transitions to anhydrous or hemihydrate forms, which are readily identifiable by vibrational spectroscopy. researchgate.net For example, crystallization from N,N-dimethylformamide (DMF) leads to the hemihydrate form, while crystallization from absolute ethanol (B145695), ethyl acetate, or acetone (B3395972) results in the anhydrous form. researchgate.net These transformations are clearly reflected in the resulting IR and Raman spectra. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR) for Structural Elucidation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a potent technique for the atomic-level structural characterization of crystalline and amorphous solids. It provides detailed information about the local environment of specific nuclei, such as ¹³C and ¹H, within the crystal lattice. nih.gov While specific ssNMR studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles of the technique are broadly applicable.

For a given polymorph, the number of resonance lines in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum generally corresponds to the number of crystallographically distinct carbon atoms in the molecule. nih.gov This allows for the differentiation of polymorphs that have different molecular conformations or packing arrangements. nih.gov Furthermore, ssNMR can be used to probe molecular dynamics within the crystal structure. nih.gov

Diffraction-Based Methods for Crystal Structure Determination

Diffraction methods are the gold standard for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about the crystal structure.

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution

Single Crystal X-ray Diffraction (SCXRD) offers the most detailed and unambiguous structural information, providing atomic coordinates and defining the molecular conformation and intermolecular interactions, including the hydrogen-bonding network. researchgate.net While a specific SCXRD structure of this compound was not explicitly detailed in the search results, the importance of this technique in definitively identifying crystal structures is paramount. researchgate.net It is through SCXRD that the precise location of the water molecules in the crystal lattice of a hydrate (B1144303) can be determined, confirming its stoichiometry as a sesquihydrate.

Powder X-ray Diffraction (PXRD) for Phase Identification and Quantitative Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the identification of crystalline phases and the quantitative analysis of polymorphic mixtures. researchgate.netunibo.it Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" for that specific phase.

PXRD has been instrumental in the study of codeine phosphate hydrates. It confirms the existence of different crystal structures for the various solid forms, including the sesquihydrate, hemihydrate, and anhydrous forms. researchgate.netresearchgate.net Temperature-resolved PXRD has been used to monitor the thermally induced dehydration of this compound, revealing a sequence of transitions to other hydrated and anhydrous forms. rsc.org

Quantitative phase analysis using PXRD allows for the determination of the relative amounts of different polymorphs in a mixture, which is critical for quality control in pharmaceutical manufacturing. mdpi.com By analyzing the intensities of the diffraction peaks, the weight fraction of each crystalline component can be calculated. unibo.it

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are primarily used for the separation, identification, and quantification of codeine and its related substances in various matrices, rather than for the direct solid-state characterization of this compound. However, they are essential analytical tools in the broader context of pharmaceutical analysis.

High-performance liquid chromatography (HPLC) is a versatile technique for separating codeine from other compounds in a mixture. nih.gov It is often coupled with ultraviolet (UV) detection, as the benzene (B151609) ring in the codeine molecule allows for UV spectrophotometric analysis. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for the determination of codeine. nih.govresearchgate.net Due to the low volatility of codeine, derivatization is often required to improve its chromatographic properties. nyc.gov The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. researchgate.net Selected ion monitoring (SIM) mode in GC-MS enhances the sensitivity and selectivity for quantifying codeine and its metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of codeine phosphate and identifying any related impurities. nih.govsigmaaldrich.com Reversed-phase HPLC methods are commonly developed and validated for the separation and determination of codeine phosphate and its potential impurities in various dosage forms. nih.govsigmaaldrich.com These methods are capable of separating codeine from its degradation products and other related substances, ensuring the quality and stability of the final pharmaceutical product. nih.gov

A typical HPLC method might employ a C8 or C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphoric acid solution) and an organic solvent like acetonitrile (B52724). rjptonline.orgresearchgate.net The detection is often carried out using a UV detector at a specific wavelength. rjptonline.orgresearchgate.net For instance, one method successfully separated paracetamol and codeine phosphate using a LiChrospher® RP-18 column with an isocratic elution of acetonitrile and a buffer solution (pH=2.5) at a flow rate of 1.0 ml/min, with detection at 210 nm. researchgate.net Another validated method for the simultaneous estimation of codeine phosphate and chlorpheniramine (B86927) maleate (B1232345) utilized a Phenomenex C18 column with a mobile phase of 1% o-phosphoric acid in water, acetonitrile, and methanol (B129727), with detection at 254 nm. researchgate.net

The validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.neteurekaselect.com This ensures the methods are robust and suitable for routine quality control analysis. researchgate.neteurekaselect.com

Table 1: HPLC Method Parameters for Codeine Phosphate Analysis

ParameterExample 1Example 2
Column LiChrospher® RP-18Phenomenex C18
Mobile Phase Acetonitrile:Buffer (pH 2.5) (15:85)1% o-phosphoric acid in water:acetonitrile:methanol (78:10:12)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm254 nm
Linear Range (Codeine Phosphate) 6-60 µg/mlNot Specified
Percentage Recovery 99.33-100.3%Not Specified
This table presents examples of HPLC parameters used in the analysis of codeine phosphate.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Separation

To achieve even greater separation efficiency and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) has been employed. UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which results in higher resolution and sensitivity compared to traditional HPLC.

A validated UHPLC method was developed for the separation and determination of codeine phosphate hemihydrate and its impurities, including methylcodeine, morphine, codeine dimer, 10-hydroxycodeine, 14-hydroxycodeine, thebaine, and codeinone. researchgate.neteurekaselect.com This method used a Waters Acquity BEH C18 column (2.1x100 mm, 1.7 µm particle size) with a gradient elution of a mobile phase consisting of "component A" and acetonitrile at a flow rate of 0.3 mL/min. eurekaselect.com Detection for all compounds was carried out at 245 nm. eurekaselect.com The results demonstrated that the method was adequate for the routine purity testing and stability analysis of the drug product. researchgate.neteurekaselect.com The enhanced resolution of UHPLC is particularly valuable for separating closely related impurities from the main codeine phosphate peak.

Mass Spectrometry (MS) for Metabolite Identification and Quantitation

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the identification and quantification of codeine and its metabolites. nih.govijpras.com This is crucial for understanding the pharmacokinetic properties of the drug. shimadzu.co.kr

GC-MS methods have been developed for the simultaneous determination of codeine and its primary metabolite, morphine, in urine. nih.gov These methods often involve a derivatization step, such as acetylation, to improve the chromatographic properties of the analytes. nih.gov Selected ion monitoring (SIM) is then used for quantitative analysis, providing high sensitivity and selectivity. nih.gov Another GC-MS method allows for the simultaneous determination of codeine, morphine, hydrocodone, and hydromorphone in urine after enzymatic hydrolysis and derivatization. nih.govresearchgate.net

LC-MS, and particularly UHPLC-MS, has become a prominent technique for metabolite identification. ijpras.comshimadzu.co.kr A clinical assay using a triple quadrupole mass spectrometer coupled to a UHPLC system was developed to monitor the pharmacokinetics of codeine by analyzing its metabolites in urine, including morphine, morphine-3-glucuronide, and codeine-6-glucuronide (B1240514). shimadzu.co.kr This method demonstrated high sensitivity, with the ability to detect metabolites in the low attomole range. shimadzu.co.kr High-resolution mass spectrometry (HRMS) further enhances metabolite identification by providing accurate mass data, which helps in distinguishing between isobaric molecular ions. ijpras.com

Capillary Electrophoresis (CE) Techniques (e.g., MEKC, NACE) for Analytical Separations

Capillary Electrophoresis (CE) offers an alternative and efficient approach for the separation of codeine phosphate and related compounds. sciex.com CE techniques, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), provide high separation efficiency, short analysis times, and require minimal sample and reagent volumes. nih.govmdpi.com

A CZE method was optimized for the quantitative determination of codeine and paracetamol, achieving separation in less than 3 minutes. nih.gov The optimal conditions involved a 20 mM phosphate buffer at pH 6.8 and a voltage of 15 kV. nih.gov MEKC has also been successfully validated for the determination of ibuprofen (B1674241) and codeine phosphate hemihydrate, along with their degradation products and impurities, in a commercial tablet formulation. nih.gov This demonstrates the capability of CE to handle complex sample matrices.

Non-aqueous capillary electrophoresis (NACE) is another variant of CE that can be applied to the analysis of compounds that are poorly soluble in aqueous solutions. While specific applications to this compound are less documented, the principles of NACE suggest its potential utility in specific analytical challenges.

Thermal Analysis Techniques for Phase Behavior Studies

Thermal analysis techniques are indispensable for characterizing the solid-state properties of this compound, including its hydration state, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of materials as a function of temperature. azom.commdpi.com For this compound, DSC is employed to investigate phase transitions, such as dehydration and melting. researchgate.net A detailed thermal analysis of this compound revealed a broad endothermic event below 100°C, which, upon closer examination with an advanced DSC sensor, was found to consist of two separate endothermic events related to the evaporation of water. researchgate.net This indicates a multistage dehydration process. researchgate.net

DSC studies have also been instrumental in identifying different polymorphic and solvatomorphic forms of codeine phosphate. For instance, crystallization from different solvents can lead to the formation of codeine phosphate hemihydrate or a methanolate, each exhibiting distinct thermal profiles in DSC analysis. researchgate.net The melting point of codeine phosphate has been reported to be 155 °C, with a heat of fusion of 78.91 J/g. nih.gov

Thermogravimetric Analysis (TGA/DTG) for Hydration State and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration, desolvation, and thermal decomposition. gatech.edueltra.com The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, helps to identify the temperatures at which the rate of mass loss is at its maximum. gatech.edu

TGA/DTG analysis of this compound confirms the presence of water molecules and characterizes their removal upon heating. researchgate.netresearchgate.net The TGA curve for this compound shows a mass loss corresponding to the dehydration process, which aligns with the endothermic events observed in the DSC curve. researchgate.net The thermal degradation of different forms of codeine phosphate can also be distinguished using TGA/DTG. For example, a methanol solvate of codeine phosphate was found to have a different thermal degradation profile with four separate steps, compared to the three steps observed for other forms. researchgate.net This indicates a lower relative stability of the methanol solvate. researchgate.net

Advanced Gravimetric Moisture Sorption/Desorption Analysis

Advanced gravimetric moisture sorption/desorption analysis, also known as Dynamic Vapor Sorption (DVS), is a powerful technique used to determine the hygroscopic properties of a substance. It measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature. The resulting data are plotted as a moisture sorption isotherm, which graphs the equilibrium water content of the material as a function of RH. wikipedia.org This methodology is critical in pharmaceutical research for characterizing the stability of different solid-state forms, such as hydrates and anhydrates, and for understanding how they behave under various environmental conditions. azom.com

For codeine phosphate, which is known to exist in different hydration states, this analysis provides crucial insights into the stability of these forms and the conditions under which they may interconvert. researchgate.net The two most common forms are this compound and codeine phosphate hemihydrate. rsc.orgrsc.orgresearchgate.net Research has shown that these hydrated forms can transform into one another when subjected to changes in humidity or temperature. researchgate.netresearchgate.net

The analysis involves a sorption phase (increasing RH) and a desorption phase (decreasing RH). A hysteresis loop, where the desorption curve does not retrace the sorption curve, is often observed and is characteristic of materials undergoing phase changes, such as the formation and loss of stoichiometric hydrates. azom.com

Research Findings

Studies on codeine phosphate hydrates reveal a complex relationship with water vapor. The sesquihydrate form (COP-S), containing 1.5 molecules of water, is notably stable at room temperature, even under conditions of high humidity, due to a robust internal hydrogen-bonding network. rsc.org However, upon exposure to very low humidity or elevated temperatures, it can undergo dehydration. This process is not typically a simple, continuous loss of water but occurs in distinct steps. Thermoanalytical studies have shown that upon heating, the sesquihydrate first transforms into an unstable monohydrate before converting to the more stable hemihydrate form. rsc.org

Gravimetric moisture sorption analysis captures these transformations by monitoring mass changes at specific RH thresholds. During a desorption cycle, a significant drop in mass at a low RH would indicate the phase transition from the sesquihydrate to the hemihydrate. Conversely, during the subsequent sorption cycle, the hemihydrate would be expected to remain at a lower hydration state until a critical RH is reached, at which point it would adsorb water and convert back to the sesquihydrate, indicated by a sharp increase in mass. The difference in water content between these two stable hydrates is theoretically significant, as detailed in the table below.

Table 1: Theoretical Water Content of Codeine Phosphate Hydrates This table is interactive. You can sort the data by clicking on the column headers.

Hydrate Form Water Molecules (per molecule of Codeine Phosphate) Theoretical Water Content (% w/w)
Sesquihydrate 1.5 ~6.37%

The following table presents representative data from a gravimetric moisture sorption/desorption analysis of codeine phosphate at 25°C, illustrating the expected behavior based on published research findings. rsc.orgresearchgate.net The data demonstrate the transition between the sesquihydrate and hemihydrate forms.

Table 2: Representative Gravimetric Moisture Sorption/Desorption Data for Codeine Phosphate at 25°C This table is interactive. You can sort the data by clicking on the column headers.

Analysis Stage Relative Humidity (% RH) Mass Change (% w/w) Observation
Initial State 40 0.00 Sample is stable as sesquihydrate.
Desorption 30 -0.05 Minimal water loss.
Desorption 20 -0.10 Structure remains stable.
Desorption 10 -0.21 Onset of water loss.
Desorption 5 -4.18 Sharp mass loss indicating transition to hemihydrate.
Desorption 0 -4.25 Material stabilized as hemihydrate.
Sorption 10 -4.20 Stable as hemihydrate, minimal water adsorption.
Sorption 20 -4.15 Stable as hemihydrate.
Sorption 30 0.00 Sharp mass gain indicating transition back to sesquihydrate.
Sorption 40 0.05 Stable as sesquihydrate.
Sorption 60 0.15 Stable as sesquihydrate.
Sorption 80 0.25 Stable as sesquihydrate.

The data clearly illustrate a hysteresis loop. During desorption, the sesquihydrate is stable until the relative humidity is dropped to a very low level (≤10% RH), at which point it loses approximately 4.15% of its mass, consistent with the theoretical water loss in converting to the hemihydrate. During the sorption phase, this hemihydrate form is maintained until the RH is increased to around 30%, where it rapidly adsorbs water to reform the stable sesquihydrate. This behavior confirms that the sesquihydrate is the stable form under most ambient and humid storage conditions. rsc.org

Computational Chemistry and Molecular Modeling Applications

Crystal Structure Prediction (CSP) and Polymorph Screening

The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical attribute that can influence a drug's stability, solubility, and bioavailability. Codeine phosphate (B84403) is known to exist in different hydrated forms, or pseudopolymorphs. researchgate.net The two most common and stable forms at room temperature are the hemihydrate and the sesquihydrate. researchgate.netrsc.org

Polymorph screening is the experimental process of searching for and identifying these different crystalline forms. europeanpharmaceuticalreview.com For codeine phosphate, this involves a combination of crystallization experiments and advanced analytical techniques. researchgate.neteuropeanpharmaceuticalreview.cominternational-pharma.com Research has shown that the hemihydrate and sesquihydrate forms of codeine phosphate can be interconverted when subjected to external stimuli such as changes in humidity or temperature. researchgate.net

Key research findings in the polymorph screening of codeine phosphate include:

Solvent Influence: The choice of solvent during crystallization is a determining factor in which polymorphic or solvated form is produced. researchgate.netresearchgate.net For instance, crystallization from N,N-dimethylformamide can induce the transformation of the sesquihydrate into the hemihydrate form. researchgate.netresearchgate.net Crystallization from absolute ethanol (B145695), acetone (B3395972), and other solvents has been shown to lead to an anhydrous form. researchgate.netresearchgate.net A mixed hydrate-methanolate solvate was observed when methanol (B129727) was used as the crystallization solvent. researchgate.netresearchgate.net

Analytical Characterization: A suite of analytical methods is employed to discriminate between the pseudopolymorphic forms. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, reveals distinct spectral differences between the forms. researchgate.net Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the solid-state transformations that happen with changes in temperature. researchgate.net X-Ray Powder Diffraction (XRPD) is the definitive technique to confirm the existence of different crystal structures among the various solid forms of codeine phosphate. researchgate.netinternational-pharma.com

The table below summarizes the key techniques and findings in the polymorph screening of codeine phosphate.

Polymorph/Solvate FormInducing Condition/SolventKey Characterization TechniquesReference
Codeine Phosphate Hemihydrate Crystallization from N,N-dimethylformamideIR & Raman Spectroscopy, TGA/DSC, XRPD researchgate.netresearchgate.net
Codeine Phosphate Sesquihydrate Commercial form, stable at room temp.IR & Raman Spectroscopy, TGA/DSC, XRPD researchgate.netrsc.org
Anhydrous Codeine Phosphate Crystallization from absolute ethanol, acetoneIR & Raman Spectroscopy, TGA/DSC, XRPD researchgate.netresearchgate.net
This compound Methanolate Crystallization from methanolIR & Raman Spectroscopy, TGA/DSC, XRPD researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the electron distribution and energies) of molecules. nih.govwarwick.ac.uk It is widely used to predict molecular properties, including optimized geometries, vibrational frequencies, and reaction energies.

For molecules like codeine, DFT calculations are employed to:

Optimize Molecular Structure: Determine the most stable three-dimensional arrangement of atoms.

Predict Vibrational Spectra: Calculate the theoretical infrared and Raman spectra. These calculated spectra can be compared with experimental data obtained during polymorph screening to aid in the interpretation and assignment of vibrational modes. researchgate.net

Research efforts have utilized DFT to study codeine and related narcotic compounds. researchgate.net A common approach involves using a specific combination of an exchange-correlation functional and a basis set. For example, theoretical studies on codeine have been performed using DFT with the 6-311G+(d,p) basis set to optimize the structure and analyze its vibrational spectra. researchgate.net Hybrid functionals like B3LYP are also extensively used for modeling complex organic systems such as polymer-drug complexes, often in conjunction with basis sets like 6-31G(d,p). nih.gov These calculations provide a detailed understanding of the molecule's structural and electronic properties at a fundamental level.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. fhnw.ch This technique allows for the analysis of conformational flexibility and intermolecular interactions of a molecule like codeine phosphate in different environments, such as in solution.

A study on the dissolution of codeine phosphate in a binary solvent system of N-methyl-2-pyrrolidone and ethanol utilized MD simulations to understand the underlying molecular interactions. fhnw.chtbzmed.ac.irresearchgate.net The simulations provide a dynamic picture of how the drug molecule behaves and interacts with the surrounding solvent molecules.

The parameters used for such a simulation are critical for obtaining meaningful results. The table below outlines a typical setup for an MD simulation of codeine phosphate. fhnw.ch

MD Simulation ParameterSpecificationPurpose
Software YASARA BiosciencesTo run the simulation algorithm.
Force Field AMBER14A set of parameters to describe the potential energy of the system.
Simulation Cell 100 Å cubic cellDefines the boundaries of the simulated system.
Ensemble NPT (Isothermal-isobaric)Keeps the number of particles, pressure, and temperature constant.
Temperature & Pressure 298.2 K and 1.0 barSimulates standard laboratory conditions.
Time Step 2 x 1 nsThe interval between successive calculations of the system's state.
Simulation Length 5 nsThe total duration of the simulated event.
Long-Range Interactions Particle Mesh Ewald (PME)An efficient method to calculate electrostatic forces.
Molecular Charges AM1-BCCA semi-empirical method to calculate atomic charges.

By analyzing the trajectories from these simulations, researchers can understand the conformational preferences of codeine phosphate and the nature of its interactions (e.g., hydrogen bonding) with different solvents, which is crucial for understanding processes like dissolution and crystallization. fhnw.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacademicoa.com For opioids like codeine, QSAR models are developed to predict analgesic effects or potential toxicity. nih.govacademicoa.com

These models are built by correlating molecular descriptors (numerical representations of chemical information) with experimentally measured activities. nih.gov

Endpoints: The biological activity being modeled can include binding affinities to opioid receptors (μ, δ, κ) or toxicological endpoints like the median lethal dose (LD50). nih.govacademicoa.com

Molecular Descriptors: These can range from simple 2D properties to complex 3D fields. Examples include ECFP6, FCFP6, and MACCS keys. nih.gov

Modeling Methods: Various machine learning algorithms are used to build the models, such as k-Nearest Neighbors (kNN), Random Forest (RF), and Support Vector Machines (SVM). nih.gov

Published research demonstrates the application of QSAR for opioids:

One study developed QSAR models for 114 PubChem bioassays related to opioids to identify new analgesic candidates, using a combination of machine learning methods and chemical descriptors. nih.gov

Another study specifically included codeine in a QSAR analysis to predict acute oral toxicity in rats, using the Toxicity Estimation Software Tool (T.E.S.T.). academicoa.com

The table below outlines the general components of a QSAR study relevant to opioids like codeine.

QSAR ComponentDescription / ExamplesReference
Biological Endpoint Opioid receptor binding affinity, Analgesic activity, Acute toxicity (LD50) nih.govacademicoa.com
Chemical Descriptors 2D or 3D representations of molecular structure (e.g., ECFP6, FCFP6, MACCS) nih.govacademicoa.com
Machine Learning Models k-Nearest Neighbors (kNN), Random Forest (RF), Support Vector Machines (SVM) nih.gov
Validation Internal (e.g., 5-fold cross-validation) and external validation to assess model performance nih.gov

These models are valuable for screening large databases of compounds to prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Semi-Empirical Molecular Orbital (MO) Calculations

Semi-empirical molecular orbital methods are a class of quantum chemistry calculations that are significantly faster than ab initio methods like DFT. wikipedia.orgmpg.de They are based on the Hartree-Fock formalism but include several approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them particularly useful for very large molecules where more computationally expensive methods are not feasible. wikipedia.orgnih.gov

A key application of semi-empirical methods in the study of codeine phosphate is in the context of other computational techniques. For example, in the molecular dynamics simulations of codeine phosphate, the partial atomic charges required for the force field were calculated using the semi-empirical AM1-BCC (Austin Model 1 with Bond Charge Corrections) method. fhnw.ch This approach provides a computationally efficient way to generate the charge distribution necessary to model the electrostatic interactions within the MD simulation.

Several semi-empirical methods have been developed, each with varying levels of parameterization and accuracy for different chemical properties. scielo.br

The table below compares the performance of several common semi-empirical methods based on their average unsigned errors (AUE) for key chemical properties.

PropertyAM1 AUEPM3 AUERM1 AUE
Heat of Formation (kcal/mol) 11.157.985.77
Dipole Moment (D) 0.370.380.34
Ionization Potential (eV) 0.600.550.45
Bond Length (Å) 0.0360.0290.027
Data sourced from reference scielo.br

These methods provide a balance between computational cost and accuracy, making them a valuable tool in the computational chemist's toolkit for studying large pharmaceutical molecules like codeine phosphate. nih.govscielo.br

Emerging Research Directions and Interdisciplinary Approaches

Novel Analytical Tools for Real-Time Monitoring of Solid-State Transformations

The stability and physical form of codeine phosphate (B84403) sesquihydrate are critical attributes that can be affected by environmental conditions such as temperature and humidity. Solid-state transformations, such as dehydration to the hemihydrate or anhydrous forms, can occur during manufacturing and storage. researchgate.net Monitoring these transformations in real-time is crucial for ensuring product quality and consistency. Modern analytical techniques offer powerful capabilities for in-situ and real-time analysis of these phenomena. nih.govhelsinki.fi

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR), near-infrared (NIR), and Raman spectroscopy, has proven invaluable for monitoring the solid-state changes of pharmaceutical hydrates at a molecular level. nih.govresearchgate.netnih.gov These non-destructive methods can differentiate between the sesquihydrate, hemihydrate, and anhydrous forms of codeine phosphate by detecting subtle differences in their vibrational spectra. researchgate.net For instance, changes in the O-H stretching regions of the IR spectrum can provide direct evidence of water loss during dehydration. helsinki.fi When coupled with fiber-optic probes, Raman and NIR spectroscopy allow for in-line process monitoring, enabling real-time control over manufacturing processes like drying or milling. researchgate.netnih.govku.dk

Thermo-analytical methods are also central to studying these transformations. longdom.orglongdom.org Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on mass loss and thermal events associated with dehydration and phase transitions. nih.govresearchgate.net The simultaneous application of these techniques with X-ray Powder Diffraction (XRD-DSC) allows for the direct correlation of thermal events with changes in the crystal structure, providing a comprehensive understanding of the transformation pathway. rigaku.com The coupling of TGA with mass spectrometry (TGA-MS) further enhances analytical capability by identifying the volatile species, such as water, that are released during heating. hiden.fr

Analytical ToolApplication in Monitoring Solid-State TransformationsKey Insights Provided
Vibrational Spectroscopy (FT-IR, Raman, NIR)Real-time, in-line monitoring of changes in hydration state. helsinki.finih.govMolecular-level information on hydrogen bonding and crystal structure changes between hydrate (B1144303) forms. researchgate.netnih.gov
Thermo-Analytical Methods (TGA, DSC)Quantification of water loss and measurement of thermal events (e.g., dehydration, melting). longdom.orgnih.govDetermination of dehydration temperatures, thermal stability, and kinetics of transformation. researchgate.net
Simultaneous XRD-DSCCorrelating changes in crystal structure with thermal events in real-time. rigaku.comUnambiguous identification of solid-state forms present during a thermally induced transformation. rigaku.com
X-Ray Powder Diffraction (XRPD)Identification and quantification of different solid-state forms (hydrates, anhydrates, polymorphs). americanpharmaceuticalreview.compharmaceutical-networking.comProvides a unique "fingerprint" for each crystalline form, allowing for phase purity analysis. pharmaceutical-networking.com

Integrated Experimental and Computational Methodologies for Comprehensive Characterization

To achieve a holistic understanding of codeine phosphate sesquihydrate, researchers are increasingly integrating experimental data with advanced computational models. This synergistic approach allows for the prediction of material properties and behaviors that may be difficult or time-consuming to measure experimentally.

Experimental techniques provide the foundational data for computational studies. High-resolution X-ray powder diffraction (XRPD) data is used to determine and refine crystal structures. nih.govamericanpharmaceuticalreview.com Spectroscopic (FT-IR, Raman) and thermo-analytical (DSC, TGA) data offer insights into the intermolecular interactions and thermodynamic stability of different hydrate forms. researchgate.net Recent studies on the solubility of codeine phosphate in various solvent systems, for example, have utilized experimental measurements as a basis for developing and validating thermodynamic models. nih.govfhnw.chtbzmed.ac.irresearchgate.net

Computational chemistry and modeling can then be used to rationalize experimental observations and predict properties. For instance, solubility data for codeine phosphate has been modeled using equations of state (EoS), such as the Peng-Robinson model, and various density models. nih.gov Although challenges exist due to the lack of some critical property data for complex molecules like codeine phosphate, these models can be refined using experimental results to improve their predictive accuracy. nih.gov Molecular dynamics simulations have also been employed to study the dissolution behavior of codeine phosphate in binary solvent systems at the molecular level. fhnw.chresearchgate.net Furthermore, computational approaches have been used to model the dehydration process of related morphinan (B1239233) compounds, helping to propose structure models for transient or unstable phases. researchgate.net This integration of wet-lab experiments with in-silico modeling provides a much more comprehensive characterization of the material's physicochemical landscape.

MethodologyExperimental ComponentComputational ComponentCombined Outcome
Solubility & Dissolution AnalysisShake-flask solubility measurements in various solvents. tbzmed.ac.irThermodynamic models (e.g., Jouyban-Acree), Equation of State (EoS) models, Molecular Dynamics (MD) simulations. nih.govfhnw.chresearchgate.netAccurate prediction of solubility profiles and understanding of solvent-solute interactions at the molecular level. researchgate.net
Solid-State Stability & TransformationXRPD, DSC, TGA, and vibrational spectroscopy to monitor hydrate interconversions. researchgate.netComputational dehydration modeling to predict structures of intermediate or anhydrous forms. researchgate.netA deeper understanding of the influence of molecular structure and crystal packing on the stability and transformation pathways of hydrates. researchgate.net

Exploration of this compound in Advanced Materials Science Contexts

While the primary application of this compound remains firmly in the pharmaceutical domain, the principles of materials science are opening speculative but intriguing new research directions. researchgate.net The field of pharmaceutical materials science seeks to apply materials engineering principles to challenges in drug development, including controlling drug form and designing materials with specific properties. researchgate.netacs.org

One emerging area in materials science is the use of biologically active molecules as templates for the synthesis of novel materials. rsc.orgnih.govacs.org In a process known as template polymerization, a drug molecule can be used to guide the assembly of polymers, creating nanocarriers with precisely controlled size and shape for drug delivery applications. rsc.orgnih.gov The specific three-dimensional structure and functional groups of a molecule like codeine could potentially be used to direct the formation of unique polymer architectures.

Another related concept is molecularly imprinted polymers (MIPs). This technology involves creating polymer matrices with cavities that are complementary in shape and functionality to a template molecule. mdpi.com While research in this area has focused on related opioids like morphine for the development of electrochemical sensors for detection in wastewater, the principle could be extended to codeine. mdpi.com Such sensors could have applications in environmental monitoring or quality control.

The convergence of medicinal chemistry and materials science aims to overcome existing challenges in drug therapy and diagnostics. solubilityofthings.comnih.gov Although the direct use of this compound as a functional component in advanced materials is not yet a documented field of research, its well-defined crystal structure and molecular properties make it a candidate for exploration in these novel contexts. Future research could investigate its potential in creating specialized drug delivery systems, biosensors, or as a model compound for studying crystallization and solid-state phenomena in complex organic salts.

Q & A

Basic: How can researchers validate analytical methods for quantifying residual solvents in codeine phosphate sesquihydrate?

Methodological Answer:
A validated gas chromatography-flame ionization detection (GC-FID) method is recommended for residual solvent analysis. Key parameters include specificity, linearity (calibration curves with R² ≥ 0.999), precision (RSD ≤ 5%), and accuracy (recovery 95–105%). Follow ICH Q2(R1) guidelines for validation, including system suitability tests with reference standards. For this compound, ensure method robustness against matrix effects by spiking the API with solvents like ethanol or acetone .

Basic: What is the stoichiometric equivalence between codeine phosphate hemihydrate and sesquihydrate for dose standardization?

Methodological Answer:
Calculate equivalence using molecular weights:

  • Hemihydrate: 406.4 g/mol
  • Sesquihydrate: 424.4 g/mol
    Use proportional sets:
    Sesquihydrate (mg)=Hemihydrate (mg)×424.4406.4\text{Sesquihydrate (mg)} = \frac{\text{Hemihydrate (mg)} \times 424.4}{406.4}

For 30 mg hemihydrate, sesquihydrate equivalence is 31.33 mg. Validate via gravimetric analysis and cross-check with HPLC purity assays .

Basic: How does hydration state affect codeine phosphate’s stability during storage?

Methodological Answer:
The sesquihydrate and hemihydrate forms exhibit distinct stability profiles due to hydrogen bonding. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to monitor dehydration thresholds. Store samples in airtight containers at 25°C/60% RH to prevent interconversion. The sesquihydrate is less prone to desiccation than the hemihydrate, as shown by XRPD stability studies over 12 months .

Advanced: What experimental approaches resolve contradictions in polymorph screening for this compound?

Methodological Answer:
Contradictions arise from solvent-dependent solvatomorphism. Use a multi-technique workflow:

Crystallization screening : Test solvents (e.g., ethanol, DMF) to isolate anhydrous, hemihydrate, or mixed solvates.

Vibrational spectroscopy : Compare IR/Raman spectra to distinguish hydrate-specific O–H stretching (e.g., sesquihydrate shows peaks at 3400–3500 cm⁻¹).

XRPD : Match experimental patterns to solved crystal structures (e.g., sesquihydrate PXRD peaks at 8.7°, 12.3° 2θ). Discrepancies in literature often stem from incomplete solvent removal during synthesis .

Advanced: How is the crystal structure of this compound determined without single crystals?

Methodological Answer:
Employ a direct-space global optimization method with simulated annealing:

Collect high-resolution XRPD data (λ = 1.5406 Å, step size 0.02°).

Use rigid-body models of codeine and phosphate groups for Rietveld refinement.

Validate hydrogen bonding via Fourier difference maps.
This approach confirmed a monoclinic (P2₁) lattice with Z′ = 2 and water molecules occupying specific interlayer sites .

Advanced: How does hydrogen bonding influence crystal morphology in codeine phosphate hydrates?

Methodological Answer:
The sesquihydrate’s additional water molecule creates a bifurcated hydrogen bond network, increasing crystal aspect ratios (length:width ≥ 3:1) compared to the hemihydrate. Use atomic force microscopy (AFM) to map surface topology and molecular dynamics simulations to model H-bond interactions. Experimental data show sesquihydrate crystals exhibit elongated prismatic habits, while hemihydrate forms tabular crystals .

Advanced: What mechanisms drive hydrate interconversion under varying humidity?

Methodological Answer:
Monitor kinetics using dynamic vapor sorption (DVS):

  • Sesquihydrate → hemihydrate : Occurs at RH < 40% via stepwise water loss (TGA mass loss \sim3.5%).
  • Hemihydrate → sesquihydrate : Requires RH > 60% and follows a nucleation-controlled pathway.
    Quantify activation energy using Arrhenius plots from isothermal gravimetry. FTIR in situ studies reveal reversible O–H stretching changes during transitions .

Advanced: How do pharmacopeial standards impact synthetic route design for this compound?

Methodological Answer:
Compliance with Ph. Eur. requires:

  • Purity : ≤ 0.1% morphine (HPLC-UV at 284 nm).
  • Residual solvents : Class 2 solvents (e.g., methanol) ≤ 3000 ppm (GC-FID).
    Optimize methylation of morphine using dimethyl sulfate (yield \sim75%) and recrystallize from methanol/water (4:1) to ensure sesquihydrate formation. Validate with pH titration (4.0–5.0 in 4% w/v solution) .

Advanced: What in vivo models assess pharmacokinetic interactions between this compound and other drugs?

Methodological Answer:
Use cross-over studies in healthy volunteers:

Administer codeine (25 mg sesquihydrate) with co-drugs (e.g., metformin).

Collect plasma samples at 0–24 hrs for LC-MS/MS analysis of codeine and metabolites (e.g., morphine-6-glucuronide).

Apply non-compartmental pharmacokinetic modeling (e.g., AUC, Cmax).
Results show codeine’s CYP2D6-mediated metabolism is unaffected by metformin but may alter gastric emptying rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.